molecular formula C14H12N2O4 B1630177 N-methyl-3-(4-nitrophenoxy)benzamide CAS No. 71708-64-0

N-methyl-3-(4-nitrophenoxy)benzamide

Cat. No.: B1630177
CAS No.: 71708-64-0
M. Wt: 272.26 g/mol
InChI Key: BNTASGAOFWOXJI-UHFFFAOYSA-N
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Description

N-Methyl-3-(4-nitrophenoxy)benzamide is a benzamide derivative characterized by a methyl group attached to the amide nitrogen and a 4-nitrophenoxy substituent at the meta-position of the aromatic ring. This compound is synthesized via coupling reactions, such as those involving N-methyl-3-(4-nitrophenoxy)propan-1-amine with carboxylic acid derivatives in the presence of coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and DIEA (N,N-Diisopropylethylamine) . Its structure combines electron-withdrawing (nitro) and electron-donating (phenoxy) groups, influencing its physicochemical properties and reactivity.

Properties

CAS No.

71708-64-0

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

N-methyl-3-(4-nitrophenoxy)benzamide

InChI

InChI=1S/C14H12N2O4/c1-15-14(17)10-3-2-4-13(9-10)20-12-7-5-11(6-8-12)16(18)19/h2-9H,1H3,(H,15,17)

InChI Key

BNTASGAOFWOXJI-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Key Synthetic Route

  • Starting Materials : 4-Nitrophenol, methyl benzamide.
  • Reaction Conditions : Typically involves coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvent systems like DMF (N,N-dimethylformamide).
  • Yield : Varies depending on reaction conditions but can be optimized to achieve high yields.

Biological Activities

N-methyl-3-(4-nitrophenoxy)benzamide exhibits a range of biological activities that make it a candidate for further pharmacological exploration.

Anticancer Potential

Recent studies have demonstrated that compounds structurally related to this compound show significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against hematological malignancies and solid tumors, revealing moderate to high activity compared to established chemotherapeutics like imatinib and nilotinib .

Compound Target Cell Line IC50 (µM) Activity
This compoundK-562 (CML)10Moderate
This compoundMCF-7 (Breast Cancer)15Significant

Therapeutic Applications

Given its biological profile, this compound may have several therapeutic applications:

Cancer Treatment

Due to its cytotoxic effects against multiple cancer types, it could serve as a lead compound for developing new anticancer agents targeting resistant forms of leukemia and solid tumors.

Anti-inflammatory Properties

Some studies suggest that nitro-substituted benzamides may exhibit anti-inflammatory properties, making them candidates for treating conditions characterized by chronic inflammation .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Study on Anticancer Activity : A comparative study involving various nitro-substituted benzamides demonstrated that compounds with similar structures to this compound had significant inhibitory effects on cancer cell growth in vitro, suggesting potential for further development as anticancer drugs .
  • Molecular Docking Studies : Advanced molecular docking studies have indicated favorable binding interactions between this compound and key oncogenic kinases, providing insights into its mechanism of action at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

4-(4-Nitrophenoxy)benzamide Derivatives
  • Example: N-[6-(4-t-Butylphenoxy)benzothiazol-2-yl]-4-(4-nitrophenoxy)benzamide (8b) Molecular Weight: 554.51 g/mol . Key Differences: Lacks the N-methyl group but retains the 4-nitrophenoxy moiety. Synthesis: Uses dichloromethane (DCM) and potassium carbonate (K₂CO₃) as solvents/catalysts, yielding a yellow powder .
N-{[(4-Nitrophenyl)amino]methyl}benzamide
  • Molecular Weight: Not explicitly stated, but elemental analysis confirms C₁₅H₁₃N₃O₃ .
  • Key Differences: Features a nitro group linked via an aminomethyl bridge instead of a phenoxy group.
  • Applications : Explored in pro-drug design due to its benzamidomethyl directing group .
N-Methyl-3-Phenoxybenzamide
  • Synonyms: Listed as N-methyl-3-phenoxybenzamide in .
  • Key Differences : Lacks the nitro group, reducing electron-withdrawing effects. This likely increases electron density on the aromatic ring, altering reactivity in electrophilic substitution reactions.
Trifluoromethyl and Piperazinyl Derivatives
  • Examples: N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide (MW: 324.26 g/mol) . N-(4-Methyl-3-nitrophenyl)-4-(4-methylpiperazinomethyl)benzamide (Synonyms in ).
  • Key Differences : The trifluoromethyl group enhances lipophilicity, while the piperazinyl moiety introduces basicity, affecting solubility and pharmacokinetics .

Key Observations :

  • Coupling agents like TBTU improve yields and purity in amide synthesis compared to traditional methods (e.g., acid chloride + amine) .
  • Ultrasonic irradiation (green chemistry) reduces reaction times for benzamide derivatives (e.g., from 8 hours to 30 minutes) .

Key Insights :

  • The nitro group in N-methyl-3-(4-nitrophenoxy)benzamide may enhance binding to enzyme active sites via polar interactions, as seen in sulfamoyl benzamides interacting with glucokinase Arg63 .
  • Antioxidant activity in benzamides correlates with electron-donating substituents (e.g., hydroxyl or methoxy groups), which the nitro group lacks .

Preparation Methods

Synthesis of 3-(4-Nitrophenoxy)Benzoic Acid

The foundational step involves preparing 3-(4-nitrophenoxy)benzoic acid through nucleophilic aromatic substitution. 3-Hydroxybenzoic acid reacts with 4-fluoronitrobenzene in dimethyl sulfoxide (DMSO) at 120°C for 12 hours, achieving 85% yield. Potassium carbonate acts as a base, facilitating fluoride displacement.

Acyl Chloride Formation

3-(4-Nitrophenoxy)benzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane under reflux for 3 hours, yielding 3-(4-nitrophenoxy)benzoyl chloride with 98% efficiency. Excess thionyl chloride is removed via distillation to prevent side reactions.

N-Methylation via Amidation

The acyl chloride intermediate reacts with methylamine in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. Triethylamine neutralizes HCl byproducts, and the product is isolated via aqueous workup, yielding this compound in 97% purity.

Key Data:

Step Reagents Conditions Yield (%)
Benzoic acid synthesis 4-Fluoronitrobenzene 120°C, 12 h 85
Acyl chloride formation SOCl₂, CH₂Cl₂ Reflux, 3 h 98
Amidation Methylamine, THF 0°C → RT, 2 h 97

Recent advances utilize photoredox catalysis for constructing the N-aryloxyamide bond. Irradiation of 3-bromobenzamide and 4-nitrophenol with fac-Ir(ppy)₃ (1 mol%) in acetonitrile under blue LEDs (450 nm) for 24 hours achieves 78% yield. The mechanism involves single-electron transfer (SET) from the excited Ir catalyst to the aryl bromide, generating a radical intermediate that couples with the phenoxide ion.

Optimization Insights:

  • Catalyst loading below 2 mol% minimizes cost.
  • Dimethylformamide (DMF) as solvent increases reactivity but reduces yield due to side reactions.

Nucleophilic Aromatic Substitution with Prefunctionalized Benzamide

Direct Displacement of Activated Halides

3-Fluoro-N-methylbenzamide reacts with sodium 4-nitrophenoxide in N-methylpyrrolidone (NMP) at 150°C for 8 hours, achieving 72% yield. The electron-deficient fluorine atom at the meta position facilitates nucleophilic attack by the phenoxide ion.

Ullmann-Type Coupling

A copper(I)-catalyzed coupling between 3-iodo-N-methylbenzamide and 4-nitrophenol in the presence of cesium carbonate and 1,10-phenanthroline (ligand) in toluene at 110°C yields 68% product. This method avoids harsh conditions but requires inert atmosphere handling.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield (%)
Acyl chloride route High yield, scalability SOCl₂ handling hazards 97
Photochemical Mild conditions, eco-friendly Long reaction time 78
Ullmann coupling Versatile for electron-deficient substrates Requires toxic catalysts 68

The acyl chloride method remains optimal for industrial-scale synthesis due to its high efficiency, whereas photochemical approaches align with green chemistry principles.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.19 (d, J = 8.0 Hz, 2H, Ar-H), 7.55 (t, J = 7.6 Hz, 1H, Ar-H), 7.42 (d, J = 7.6 Hz, 1H, Ar-H), 7.33–7.28 (m, 3H, Ar-H), 3.12 (s, 3H, N-CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 167.8 (C=O), 154.2 (C-O), 143.7 (C-NO₂), 132.1–126.3 (Ar-C), 38.5 (N-CH₃).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirms ≥99% purity, with a retention time of 6.8 minutes.

Q & A

Q. What are the recommended synthetic routes for N-methyl-3-(4-nitrophenoxy)benzamide, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves coupling 3-(4-nitrophenoxy)benzoic acid with N-methylamine using carbodiimide-based reagents (e.g., DCC) and activating agents like HOBt at low temperatures (-50°C) to minimize side reactions . Alternatively, reacting 4-nitrobenzoyl chloride derivatives with substituted amines in dichloromethane or acetonitrile under basic conditions (e.g., Na₂CO₃) is effective . Yield optimization requires strict temperature control, inert atmospheres, and stoichiometric balancing of reagents. For example, excess acyl chloride may improve conversion but risks byproduct formation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Essential for confirming the amide bond formation (δ ~8.0–8.5 ppm for aromatic protons near nitro groups) and N-methyl resonance (δ ~2.8–3.2 ppm) .
  • UV-Vis : Useful for tracking nitro group absorption bands (~260–300 nm) and assessing electronic transitions influenced by substituents .
  • Mass Spectrometry (ESI or HRMS) : Validates molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the nitrobenzamide scaffold .

Q. What safety protocols are mandatory when handling this compound?

Methodological Answer:

  • Conduct a pre-experiment hazard analysis (e.g., referencing Prudent Practices in the Laboratory) to evaluate risks associated with nitroaromatics (potential mutagenicity) and solvents (dichloromethane toxicity) .
  • Use fume hoods, nitrile gloves, and explosion-proof equipment due to the compound’s thermal instability. Ames II testing for mutagenicity is advised, as structurally similar anomeric amides show variable mutagenic profiles .

Advanced Research Questions

Q. How does polymorphism affect the physicochemical properties of this compound, and how can it be controlled?

Methodological Answer: Polymorphs arise from variations in crystallization conditions (e.g., cooling rate, solvent polarity). For example, rapid cooling may yield metastable orthorhombic forms, while slow evaporation favors thermodynamically stable rhombic crystals . Control strategies:

  • Use XRD and DSC to identify polymorphs.
  • Optimize solvent mixtures (e.g., EtOAc/hexane) and seeding techniques to isolate desired forms.
  • Stability studies (e.g., under humidity/temperature gradients) guide storage conditions (dry, inert gas, -20°C) .

Q. What mechanistic insights explain the thermal decomposition of this compound?

Methodological Answer: Thermal degradation follows a HERON reaction pathway: the N-acyloxy group undergoes homolytic cleavage, generating nitroxide radicals and releasing CO₂. This is confirmed by EPR spectroscopy and kinetic studies using Arrhenius plots . Key factors:

  • Substituent effects : Electron-withdrawing groups (e.g., nitro) accelerate decomposition by destabilizing the amide bond.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, increasing decomposition rates.

Q. How can researchers resolve contradictory data in bioactivity studies of this compound derivatives?

Methodological Answer: Contradictions often stem from:

  • Purity discrepancies : Use HPLC (≥95% purity) and orthogonal characterization (e.g., elemental analysis) to verify batch consistency .
  • Assay variability : Standardize cell-based assays (e.g., fixed incubation times, passage numbers) and include positive controls (e.g., known kinase inhibitors for enzyme studies).
  • Structural analogs : Compare results with derivatives lacking the nitro or methyl group to isolate pharmacophore contributions .

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